Z-Ser(bzl)-osu
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Overview
Description
Z-Ser(bzl)-osu: N-(benzyloxycarbonyl)-O-benzyl-L-serine N-hydroxysuccinimide ester , is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protecting group for the hydroxyl group of serine. This compound is particularly valuable in the field of organic chemistry and biochemistry due to its ability to facilitate the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ser(bzl)-osu typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected by benzylation, forming O-benzyl-L-serine.
Protection of the Amino Group: The amino group is then protected using benzyloxycarbonyl (Cbz) to form N-(benzyloxycarbonyl)-O-benzyl-L-serine.
Activation with N-Hydroxysuccinimide (NHS): The protected serine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-serine are subjected to benzylation and Cbz protection.
Efficient Coupling: The coupling reaction with NHS is optimized for high yield and purity, often using automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Z-Ser(bzl)-osu undergoes nucleophilic substitution reactions where the NHS ester is replaced by nucleophiles such as amines, forming peptide bonds.
Deprotection Reactions: The benzyl and Cbz protecting groups can be removed under specific conditions to yield the free serine derivative.
Common Reagents and Conditions:
Nucleophiles: Amines, such as those found in amino acids, are common nucleophiles used in peptide synthesis.
Deprotection Reagents: Hydrogenation (using palladium on carbon) or acidic conditions (trifluoroacetic acid) are used to remove the protecting groups.
Major Products:
Peptides: The primary products formed are peptides, where this compound acts as a building block in the synthesis.
Free Serine Derivatives: After deprotection, free serine derivatives are obtained.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Ser(bzl)-osu is widely used in the synthesis of peptides, which are essential in various biochemical studies and pharmaceutical applications.
Biology:
Protein Engineering: It is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound are investigated for their therapeutic potential in treating diseases.
Industry:
Biotechnology: It is used in the production of synthetic peptides for industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
Mechanism: Z-Ser(bzl)-osu facilitates peptide bond formation through the activation of the carboxyl group of serine. The NHS ester is a good leaving group, making the carboxyl group more reactive towards nucleophiles such as amines.
Molecular Targets and Pathways:
Peptide Bond Formation: The primary target is the formation of peptide bonds between amino acids.
Pathways: The compound is involved in the pathways of peptide synthesis and protein engineering.
Comparison with Similar Compounds
- N-(benzyloxycarbonyl)-O-benzyl-L-threonine N-hydroxysuccinimide ester
- N-(benzyloxycarbonyl)-O-benzyl-L-tyrosine N-hydroxysuccinimide ester
Uniqueness:
- Hydroxyl Group Protection: Z-Ser(bzl)-osu is unique in its specific protection of the hydroxyl group of serine, making it particularly useful in the synthesis of serine-containing peptides.
- Reactivity: The NHS ester group provides high reactivity, facilitating efficient peptide bond formation.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENPPJIIQWZISH-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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